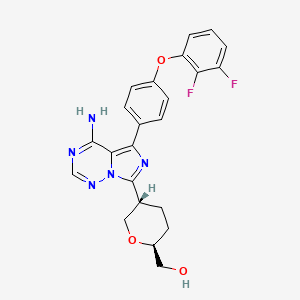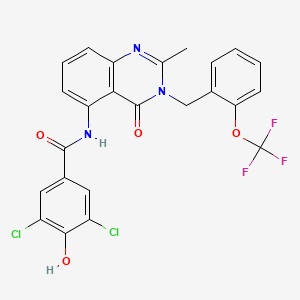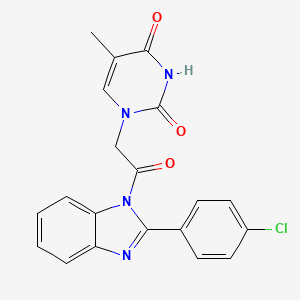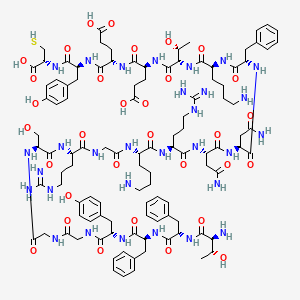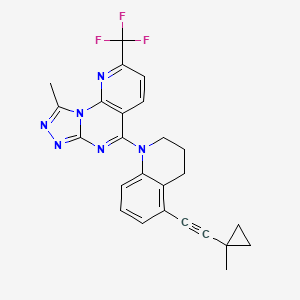
Egfr-IN-83
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-83 is a potent inhibitor of the epidermal growth factor receptor (EGFR) with an IC50 value of 2.53 nM. It exhibits significant antiproliferative effects on various cancer cell lines, including MCF-7 and MDA-MB-231, with respective IC50 values of 2.50 μM and 1.96 μM . This compound is known for its ability to induce cell apoptosis, making it a valuable candidate in cancer research and therapy .
Vorbereitungsmethoden
The preparation of Egfr-IN-83 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired compound. For instance, a mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure purity and yield.
Analyse Chemischer Reaktionen
Egfr-IN-83 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-83 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, it helps researchers understand the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly for cancers that exhibit overexpression of EGFR . Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies.
Wirkmechanismus
The mechanism of action of Egfr-IN-83 involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the adenosine triphosphate (ATP) binding site of the receptor, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-83 can be compared with other EGFR inhibitors such as erlotinib, gefitinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound exhibits a higher potency with an IC50 value of 2.53 nM compared to erlotinib and gefitinib . Additionally, this compound has shown effectiveness against various EGFR mutations, including those that confer resistance to other inhibitors . This makes this compound a unique and valuable compound in the field of cancer research and therapy.
Eigenschaften
Molekularformel |
C22H17F3N4O |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
[4-[[4-[3-(trifluoromethyl)anilino]quinazolin-7-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C22H17F3N4O/c23-22(24,25)15-2-1-3-17(10-15)29-21-19-9-8-18(11-20(19)26-13-27-21)28-16-6-4-14(12-30)5-7-16/h1-11,13,28,30H,12H2,(H,26,27,29) |
InChI-Schlüssel |
NHTWAXQKWRPBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)NC4=CC=C(C=C4)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
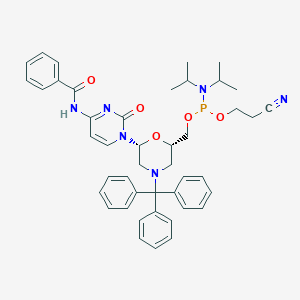
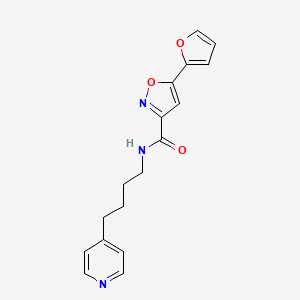

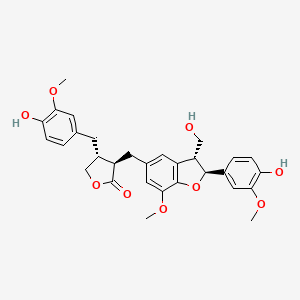
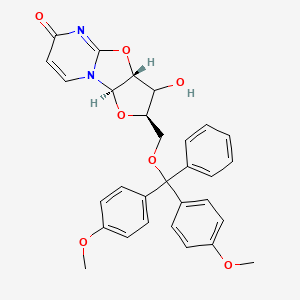
![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
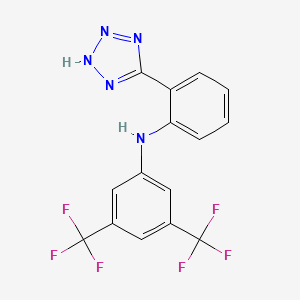
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
